molecular formula C15H18N4O3 B2643390 N-(furan-2-ylmethyl)-2-nitro-5-(piperazin-1-yl)aniline CAS No. 347310-73-0

N-(furan-2-ylmethyl)-2-nitro-5-(piperazin-1-yl)aniline

Cat. No.: B2643390
CAS No.: 347310-73-0
M. Wt: 302.334
InChI Key: KDQLWCWVKPPGQU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-nitro-5-(piperazin-1-yl)aniline is a nitroaniline derivative featuring a furan-2-ylmethylamine substituent and a piperazine ring at the 5-position of the benzene core. The compound has been studied for its structural and electronic properties, which are influenced by the electron-rich furan ring and the basic piperazine moiety.

As of 2025, CymitQuimica lists this compound as discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-nitro-5-piperazin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-19(21)15-4-3-12(18-7-5-16-6-8-18)10-14(15)17-11-13-2-1-9-22-13/h1-4,9-10,16-17H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQLWCWVKPPGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-nitro-5-(piperazin-1-yl)aniline typically involves multi-step organic reactions One common method starts with the nitration of aniline derivatives to introduce the nitro groupThe final step involves the incorporation of the piperazine moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-nitro-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

N-(furan-2-ylmethyl)-2-nitro-5-(piperazin-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-nitro-5-(piperazin-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine moiety can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Piperazine Modifications : The target compound lacks sulfonyl or aryl groups on the piperazine ring, unlike analogs such as 10c and 10d , which feature 4-fluorophenylsulfonyl or 4-chlorophenylsulfonyl groups. Sulfonyl groups increase polarity and may enhance binding to targets like enzymes or receptors through hydrogen bonding .
  • Allyl derivatives (e.g., N-Allyl-2-nitro-5-(piperazin-1-yl)aniline) exhibit reduced steric hindrance but increased hydrophobicity .
  • Furan Ring Effects : The furan moiety in the target compound contributes electron-rich aromaticity, which may influence π-π stacking interactions in biological systems. NMR data for 10c and 10d confirm distinct furan proton shifts (δ 6.01–6.37), differing from pyridine or allyl analogs .

Physicochemical Properties

  • Solubility : Sulfonamide-containing derivatives (e.g., 10c , 10d ) are likely more water-soluble due to polar sulfonyl groups, whereas the target compound’s free piperazine may require salt forms (e.g., hydrochloride) for enhanced solubility .

Biological Activity

N-(furan-2-ylmethyl)-2-nitro-5-(piperazin-1-yl)aniline is a synthetic organic compound notable for its complex structure, which includes a furan ring, a nitro group, and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O3, and its IUPAC name reflects its structural components. The presence of the furan and nitro groups is believed to contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC15H18N4O3
Molecular Weight302.33 g/mol
IUPAC NameThis compound
CAS Number347310-73-0

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of piperazine have been linked to cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • Enzyme Inhibition : The compound's structural features allow it to interact with various biological targets, including enzymes involved in critical signaling pathways such as PI3K/Akt/mTOR. These pathways are often deregulated in cancer, making them significant targets for therapeutic intervention .
  • Cytotoxicity : Preliminary cytotoxicity assays indicate that this compound may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. For example, studies have reported that compounds targeting the PI3K pathway show differential effects on mutant versus wild-type cells .

Case Studies and Research Findings

A review of the literature reveals several key studies that highlight the biological activity of this compound:

Study 1: Cytotoxicity Assessment

In vitro studies utilizing the MTT assay demonstrated that this compound exhibited cytotoxic effects against MCF7 breast cancer cells, with an IC50 value indicating moderate potency. The mechanism of action appears to involve the induction of reactive oxygen species (ROS) and apoptosis pathways .

Study 2: Enzyme Targeting

Molecular docking studies suggest that this compound can effectively bind to the active sites of enzymes involved in the PI3K/Akt signaling pathway. This interaction may inhibit downstream effects such as cell proliferation and survival, particularly in cancerous cells expressing mutant types of these proteins .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesBiological Activity
N-(furan-3-ylmethyl)-4-nitroanilineSimilar furan ring; different nitro positionPotentially different due to position
5-(piperazin-1-yl)-2-nitroanilineLacks furan ringFocused on CNS activity
N-(thiazol-2-ylmethyl)-2-nitroanilineThiazole instead of furanDifferent pharmacological profile

Q & A

What are the established synthetic pathways for N-(furan-2-ylmethyl)-2-nitro-5-(piperazin-1-yl)aniline derivatives, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves sequential nucleophilic aromatic substitutions. Starting from 2,4-difluoro-1-nitrobenzene, reaction with substituted piperazine sulfonamides under basic conditions (e.g., Et₃N in DMSO) forms intermediates, which are coupled with furan-2-ylmethanamine. For example, derivatives like 10c (39% yield) and 10d (29% yield) were synthesized by varying sulfonyl chloride substituents (4-fluorophenyl vs. 4-chlorophenyl). Microwave-assisted heating (120°C for 1 hour in dioxane) and catalyst systems (Pd₂(dba)₃/CyJohnPhos) improve coupling efficiency. Yield variations highlight the sensitivity of nitro groups to steric and electronic effects during substitution .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • LCMS : Validates molecular weight (e.g., m/z = 461.1 [M+H]⁺ for 10c ) and purity (>98% at 215/254 nm).
  • Multinuclear NMR : ¹H NMR (e.g., δ 6.37–8.64 ppm for furan, nitro, and piperazine protons in 10c ) and ¹³C NMR (e.g., δ 104.66–155.16 ppm for aromatic carbons) confirm regiochemistry.
  • HRMS : Resolves ambiguities in complex mixtures (e.g., exact mass matching for 10d ). These methods collectively ensure structural fidelity and batch-to-batch consistency .

How can researchers mitigate low yields in the synthesis of nitroaniline derivatives with bulky substituents?

Answer:

  • Optimized Stoichiometry : Excess amine nucleophile (1.5–2 eq) compensates for steric hindrance.
  • Microwave Acceleration : Reduces reaction time (e.g., 1 hour vs. 16 hours for conventional heating).
  • Purification : Sequential silica gel chromatography (0–20% MeOH/DCM gradient) isolates products despite low crude yields (e.g., 10l at 7% yield).
  • Catalyst Tuning : Pd₂(dba)₃ with bulky ligands (CyJohnPhos) enhances cross-coupling efficiency in piperazine functionalization .

What methodologies are employed to assess the biological activity of this compound against mosquito larvae?

Answer:

  • Larval Toxicity Bioassays : Aedes aegypti larvae are exposed to compound solutions (10 µM in DMSO/dH₂O), with mortality rates quantified at 24/48 hours.
  • Electrophysiology : Voltage-clamp recordings on AeKir1 channels (expressed in HEK-293 cells) measure compound-induced current inhibition. Ba²⁺ blockade (<90% inhibition excluded) ensures specificity.
  • IC₅₀ Determination : Dose-response curves (Hill equation fitting) quantify potency, with 10c and 10d showing differential activity based on sulfonyl substituents .

How do electronic effects of sulfonyl substituents influence the reactivity and biological efficacy of these compounds?

Answer:

  • Electron-Withdrawing Groups (EWGs) : 4-Chlorophenyl sulfonyl (10d ) increases electrophilicity at the nitroaniline core, enhancing binding to AeKir1 channels.
  • NMR Correlations : Downfield shifts in aromatic protons (e.g., δ 8.08 ppm for 10d vs. δ 7.80 ppm for 10c ) reflect EWG-induced deshielding.
  • Biological Trade-offs : Bulkier groups (e.g., naphthyl sulfonyl in 9i ) may reduce solubility, offsetting potency gains. Balancing electronic and steric effects is critical for SAR optimization .

What strategies resolve discrepancies between high LCMS purity and low isolated yields in nitroaniline synthesis?

Answer:

  • Side Reaction Mitigation : Competing eliminations (e.g., in 10l ) are minimized by adjusting base strength (Cs₂CO₃ vs. Et₃N).
  • Orthogonal Purification : Preparatory HPLC post-column chromatography removes persistent impurities.
  • Real-Time Monitoring : Inline IR or TLC tracks intermediate formation, enabling rapid optimization (e.g., reducing over-sulfonylation in 9g ). Low yields often reflect solubility challenges rather than synthetic inefficiency .

How do researchers analyze substituent effects on aromatic rings using spectroscopic data?

Answer:

  • ¹H NMR Coupling Patterns : ortho-substituents on nitroaniline (e.g., J = 9.6 Hz in 10c ) indicate regioselectivity.
  • ¹³C NMR Chemical Shifts : Electron-deficient carbons (e.g., δ >150 ppm for nitro-adjacent carbons) confirm electronic environments.
  • HRMS Isotopic Patterns : Resolve isotopic clusters for halogens (e.g., chlorine in 10d ), validating substituent identity .

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